molecular formula C5H8O2S B14301266 4-Hydroxythiolane-3-carbaldehyde CAS No. 113772-17-1

4-Hydroxythiolane-3-carbaldehyde

Cat. No.: B14301266
CAS No.: 113772-17-1
M. Wt: 132.18 g/mol
InChI Key: CLEKNVDYPODCTP-UHFFFAOYSA-N
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Description

4-Hydroxythiolane-3-carbaldehyde is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocycles. This compound features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a thiolane ring. The presence of both functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxythiolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiane-2,5-diol with appropriate aldehydes under acidic conditions. Another method includes the oxidation of 4-hydroxythiolane-3-methanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity

Chemical Reactions Analysis

Types of Reactions

4-Hydroxythiolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-Hydroxythiolane-3-carboxylic acid.

    Reduction: 4-Hydroxythiolane-3-methanol.

    Substitution: 4-Alkoxy- or 4-acyloxythiolane-3-carbaldehyde derivatives.

Scientific Research Applications

4-Hydroxythiolane-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxythiolane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    4-Hydroxythiolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-Alkoxy- or 4-acyloxythiolane-3-carbaldehyde: Derivatives with substituted hydroxyl groups.

Uniqueness

4-Hydroxythiolane-3-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the thiolane ring, which provides it with distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

113772-17-1

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

4-hydroxythiolane-3-carbaldehyde

InChI

InChI=1S/C5H8O2S/c6-1-4-2-8-3-5(4)7/h1,4-5,7H,2-3H2

InChI Key

CLEKNVDYPODCTP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1)O)C=O

Origin of Product

United States

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